
2-Bromo-3,5-dimethylaniline
Overview
Description
2-Bromo-3,5-dimethylaniline is a useful research compound. Its molecular formula is C8H10BrN and its molecular weight is 200.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Applications
2-Bromo-3,5-dimethylaniline is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its ability to undergo various chemical transformations makes it valuable for developing new drugs. The following are notable applications:
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Synthesis of Active Pharmaceutical Ingredients (APIs) :
- It serves as a precursor for synthesizing APIs due to its reactivity with electrophiles and nucleophiles.
- Case studies indicate its role in producing analgesics and anti-inflammatory drugs.
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Interaction Studies :
- Research has shown that this compound interacts with biological macromolecules such as proteins and nucleic acids, which is crucial for evaluating potential toxicity and therapeutic effects.
- Understanding these interactions helps in assessing pharmacokinetics and pharmacodynamics.
Organic Synthesis Applications
The compound's reactivity also extends to organic synthesis beyond pharmaceuticals:
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Coupling Reactions :
- It can participate in coupling reactions to form more complex aromatic compounds.
- For instance, it has been used in Suzuki coupling reactions to create biaryl compounds, which are important in materials science and drug development.
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Functionalization :
- The bromine atom allows for further functionalization, enabling the introduction of various substituents that can modify the compound's properties.
- This characteristic is beneficial for creating tailored compounds for specific applications.
Toxicological Studies
Due to its chemical nature, this compound has been subjected to several toxicological assessments:
- Acute Toxicity : Studies reveal that it exhibits harmful effects if ingested or inhaled, classifying it as a substance that requires careful handling .
- Environmental Impact : Research indicates potential ecological risks associated with its use, particularly regarding aquatic life due to its toxicity profile .
Chemical Reactions Analysis
Reduction Reactions
The bromine atom undergoes catalytic hydrogenation to form 3,5-dimethylaniline. Key conditions and outcomes include:
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Reagents : H₂ gas with palladium or nickel catalysts
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Solvent : Ethanol or methanol
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Temperature : 50–80°C
This reaction proceeds via cleavage of the C-Br bond, retaining the aromatic amine structure while replacing bromine with hydrogen.
Nucleophilic Substitution
The bromine substituent is susceptible to displacement by nucleophiles such as amines or alkoxides:
Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |
---|---|---|---|---|
Amination | NH₃, Cu catalyst, 100–120°C | 3,5-dimethyl-2-aminophenol | 75–85% | |
Methoxylation | NaOMe, DMSO, 80°C | 2-methoxy-3,5-dimethylaniline | 68% |
Steric hindrance from methyl groups slightly reduces reaction rates compared to non-methylated analogs .
Oxidation Reactions
Controlled oxidation targets either the amine or methyl groups:
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Amine Oxidation :
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Reagents : KMnO₄ in acidic medium
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Product : 2-bromo-3,5-dimethylnitrobenzene (via N-oxide intermediate)
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Conditions : 60°C, H₂SO₄, 4–6 hours
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Methyl Group Oxidation :
Electrophilic Aromatic Substitution
The compound undergoes regioselective substitution at the para position to bromine due to directive effects:
Reaction | Reagents | Major Product | Yield | Source |
---|---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0–5°C | 2-bromo-3,5-dimethyl-4-nitroaniline | 82% | |
Sulfonation | H₂SO₄, 150°C | 4-sulfo-2-bromo-3,5-dimethylaniline | 73% |
Methyl groups enhance ring activation, while bromine directs incoming electrophiles to specific positions .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings, enabling synthesis of biphenyl derivatives:
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Suzuki-Miyaura Coupling :
Example reaction:
Bromination and Halogen Exchange
Further bromination occurs under radical or Lewis acid conditions:
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Reagents : Br₂ in CH₂Cl₂, 0°C
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Product : 2,4-dibromo-3,5-dimethylaniline (minor) and 2,6-dibromo-3,5-dimethylaniline (major)
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Selectivity : Methyl groups sterically hinder the 4-position, favoring 6-bromination
Thermal Decomposition
At elevated temperatures (>200°C), the compound undergoes dehydrohalogenation:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Bromo-3,5-dimethylaniline, and how can purity be ensured?
- Methodology : The compound is commonly synthesized via bromination of 3,5-dimethylaniline using brominating agents like or (-bromosuccinimide). For example, in a study by Xu et al., 1-bromo-3,5-dimethylbenzene was used as a precursor in organophotoredox-catalyzed cycloadditions, followed by purification via silica gel chromatography (petroleum ether:EtOAc = 20:1) to achieve >95% purity .
- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like dibrominated derivatives.
Q. How can researchers reliably characterize this compound using spectroscopic techniques?
- Methodology : NMR is critical for structural confirmation. For instance, the aromatic protons in this compound derivatives exhibit distinct splitting patterns (e.g., δ 6.43 ppm for aromatic protons in -cyclopropyl-3,5-dimethylaniline) . NMR and GC-MS further validate molecular weight and functional groups.
Q. What are the standard storage conditions to prevent degradation of this compound?
- Methodology : Store in amber glass vials at 0–6°C under inert gas (argon/nitrogen) to avoid oxidation or moisture absorption. Kanto Reagents’ catalog recommends similar protocols for brominated aniline derivatives .
Advanced Research Questions
Q. How does the bromine substituent influence regioselectivity in electrophilic aromatic substitution (EAS) reactions involving this compound?
- Methodology : The bromine atom acts as a meta-directing group, while methyl groups are ortho/para-directing. Computational modeling (e.g., DFT) can predict reactivity hotspots. Experimental validation via nitration or sulfonation reactions shows preferential substitution at the 4-position due to steric and electronic effects .
- Data Contradictions : Conflicting reports on para vs. meta dominance may arise from solvent polarity or catalyst choice. For example, polar aprotic solvents favor meta-substitution in certain cases .
Q. What strategies resolve contradictions in reaction yields when using this compound in cross-coupling reactions?
- Methodology : Optimize palladium-based catalysts (e.g., Pd(OAc)) and ligands (e.g., XPhos) for Suzuki-Miyaura couplings. A study by Lin et al. achieved 88% yield in synthesizing -(2-Bromo-4,6-dimethylphenyl)-2-phenylpropanamide by adjusting triethylamine concentration and reaction temperature .
- Troubleshooting : Low yields may stem from bromide displacement side reactions; use kinetic studies to identify rate-limiting steps.
Q. How can researchers investigate metabolic pathways and toxicity of this compound derivatives?
- Methodology : In vitro assays (e.g., liver microsomes) identify metabolites like -acetylated or hydroxylated products. Cui et al. detected DNA adducts formed by -acetoxy-3,5-dimethylaniline, suggesting genotoxic potential via metabolic activation .
- Advanced Techniques : LC-HRMS and -postlabeling assays quantify DNA adduct formation, while molecular docking predicts binding affinities to cytochrome P450 enzymes .
Properties
Molecular Formula |
C8H10BrN |
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Molecular Weight |
200.08 g/mol |
IUPAC Name |
2-bromo-3,5-dimethylaniline |
InChI |
InChI=1S/C8H10BrN/c1-5-3-6(2)8(9)7(10)4-5/h3-4H,10H2,1-2H3 |
InChI Key |
CQFCAHNYGHRFQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)Br)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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